Glucokinase Activation vs. EGFR Inhibition: Functional Target Divergence Between Regioisomers
The title compound (para-benzimidazole, ortho-phenoxy) activates recombinant human liver glucokinase 2 with an EC₅₀ of 930 nM [1]. In contrast, the meta-benzimidazole regioisomer (CAS 441290-64-8) inhibits EGFR kinase with an IC₅₀ of 213 nM [2]. This opposing functional outcome—enzyme activation versus kinase inhibition—demonstrates that the position of the benzimidazole attachment on the central phenyl ring is a critical determinant of target engagement.
| Evidence Dimension | Primary pharmacological activity (target engagement) |
|---|---|
| Target Compound Data | EC₅₀ = 930 nM (glucokinase activation) |
| Comparator Or Baseline | IC₅₀ = 213 nM (EGFR inhibition) for meta-benzimidazole analog CAS 441290-64-8 |
| Quantified Difference | Qualitatively different target (glucokinase activator vs. EGFR inhibitor); quantitative comparison not applicable due to distinct assays. |
| Conditions | Target compound: recombinant human liver glucokinase 2, G6PDH coupled assay, 5 mM glucose. Comparator: EGFR inhibition assay using ATF-2 substrate. |
Why This Matters
Procurement of the incorrect regioisomer would yield an EGFR kinase inhibitor instead of the desired glucokinase activator, potentially invalidating an entire experimental campaign.
- [1] BindingDB. Record ID 51117463. EC₅₀: 930 nM for activation of recombinant human liver glucokinase 2. View Source
- [2] BindingDB. CHEMBL4746023. IC₅₀: 213 nM for inhibition of EGFR. View Source
